molecular formula C11H16N2O7 B030879 Agn-PC-0nhs59 CAS No. 80366-85-4

Agn-PC-0nhs59

Cat. No.: B030879
CAS No.: 80366-85-4
M. Wt: 288.25 g/mol
InChI Key: ZZBOTLREHORFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O7/c1-11(2,3)19-10(17)12-18-6-9(16)20-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBOTLREHORFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477525
Record name AGN-PC-0NHS59
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80366-85-4
Record name AGN-PC-0NHS59
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Aminooxyacetic Acid

The aminooxy group (-ONH2) is highly reactive and necessitates protection before further transformations. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

NH2-O-CH2COOH+(Boc)2ONaHCO3Boc-NH-O-CH2COOH+CO2+H2O\text{NH}2\text{-O-CH}2\text{COOH} + (\text{Boc})2\text{O} \xrightarrow{\text{NaHCO}3} \text{Boc-NH-O-CH}2\text{COOH} + \text{CO}2 + \text{H}_2\text{O}

Key Conditions :

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Base : Sodium bicarbonate (NaHCO₃) or triethylamine.

  • Temperature : 0–25°C, 2–6 hours.

  • Yield : 70–85% after column chromatography (silica gel, ethyl acetate/hexane).

Purification and Characterization

The Boc-protected intermediate is isolated via aqueous workup (extraction with ethyl acetate) and purified by recrystallization or flash chromatography. Characterization includes:

  • ¹H NMR : δ 1.44 ppm (s, 9H, Boc CH₃), δ 4.10 ppm (s, 2H, CH₂).

  • IR : 1695 cm⁻¹ (C=O, Boc), 1740 cm⁻¹ (C=O, acid).

Activation as NHS Ester

Carbodiimide-Mediated Coupling

The Boc-protected aminooxyacetic acid is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous conditions:

Boc-NH-O-CH2COOH+NHSDCC, THFBoc-NH-O-CH2COO-NHS+DCU\text{Boc-NH-O-CH}2\text{COOH} + \text{NHS} \xrightarrow{\text{DCC, THF}} \text{Boc-NH-O-CH}2\text{COO-NHS} + \text{DCU}

Optimized Protocol :

  • Molar Ratio : 1:1.1:1.1 (acid:NHS:DCC).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : 0°C → 25°C, 12–24 hours.

  • Workup : Filter dicyclohexylurea (DCU), concentrate, and purify via recrystallization (ethyl acetate/hexane).

  • Yield : 65–78%.

Alternative Coupling Agents :

  • EDCl/HOAt : Yields comparable to DCC (70–75%) but with easier byproduct removal.

Solvent Effects on Activation Efficiency

Comparative studies reveal solvent polarity impacts reaction kinetics and yield:

Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%)
THF7.62478
DCM8.91882
DMF36.71268

Polar aprotic solvents (DMF) accelerate activation but may reduce yield due to competing side reactions.

Mechanistic Considerations

NHS Ester Formation Pathway

The DCC-mediated mechanism proceeds via:

  • Formation of O-Acylurea Intermediate : DCC reacts with the carboxylic acid to generate a highly reactive intermediate.

  • NHS Nucleophilic Attack : NHS displaces the DCC moiety, yielding the NHS ester and DCU.

RCOOH+DCCRCO-O-C(=N-)C6H11NHSRCO-O-NHS+HN=C(O)C6H11\text{RCOOH} + \text{DCC} \rightarrow \text{RCO-O-C(=N-)C}6\text{H}{11} \xrightarrow{\text{NHS}} \text{RCO-O-NHS} + \text{HN=C(O)C}6\text{H}{11}

Side Reactions and Mitigation

  • Self-Coupling : Minimized by maintaining stoichiometric excess of NHS.

  • Boc Deprotection : Avoid acidic conditions (e.g., HCl in DCM) to prevent tert-butyl group cleavage.

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc), δ 2.84 (s, 4H, NHS CH₂), δ 4.70 (s, 2H, OCH₂CO).

  • ¹³C NMR : δ 28.2 (Boc CH₃), 25.6 (NHS CH₂), 167.8 (C=O, NHS), 156.2 (C=O, Boc).

  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

Comparative Evaluation of Methods

Parameter DCC/NHS EDCl/HOAt Mixed Anhydride
Yield (%) 787560
Byproduct Removal ModerateEasyDifficult
Scalability HighModerateLow

The DCC/NHS method remains optimal for large-scale synthesis despite challenges in DCU filtration.

Applications and Stability

  • Bioconjugation : Reacts with primary amines (e.g., lysine residues) at pH 7–9.

  • Storage : Stable at -20°C (desiccated) for >6 months.

Chemical Reactions Analysis

Primary Reaction Types

The compound participates in two principal reaction pathways:

Amide Bond Formation

The NHS ester reacts with primary amines (e.g., lysine residues in peptides) to form stable amide bonds. This reaction is critical in bioconjugation for drug delivery systems and PROTAC (Proteolysis-Targeting Chimera) synthesis .

General Reaction:  NHS ester +R NH2R NH C O Oxyacetate+N hydroxysuccinimide\text{ NHS ester }+\text{R NH}_2\rightarrow \text{R NH C O Oxyacetate}+\text{N hydroxysuccinimide}

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions (e.g., trifluoroacetic acid) to expose a free aminooxy (–ONH₂) group, enabling further functionalization (e.g., oxime ligation) .

Reagents and Conditions

Reaction TypeReagents/ConditionsKey Observations
Amide bond formation- Amines (e.g., peptides, proteins)
- Solvent: DCM, DMF, or THF
- pH 7–9
Rapid reaction at RT (1–4 hours); high yields (70–90%) .
Boc deprotection- TFA in DCM (1:1 v/v)
- RT for 1–2 hours
Quantitative removal of Boc; minimal side reactions .

PROTAC Linkers

The NHS ester reacts with lysine residues in proteins to form conjugates for targeted degradation. For example:

  • Case Study : Conjugation with monoclonal antibodies (e.g., anti-HRP IgG) for site-specific modification .

Prodrug Activation

In prodrug formulations, the NHS ester facilitates covalent attachment to therapeutic agents, enabling controlled release under physiological conditions .

Stability and Side Reactions

  • Hydrolysis : The NHS ester undergoes hydrolysis in aqueous media (t₁/₂ ~2–4 hours at pH 7.4), necessitating anhydrous storage .
  • Competitive Reactions : Competing reactions with alcohols or thiols may occur if present in excess .

Comparison with Similar NHS Esters

CompoundReactivity (vs. Amines)Stability (pH 7.4)Key Applications
This compound HighModeratePROTACs, peptide synthesis
Boc-Leu-OSu (CAS 74124-83-7)ModerateHighPeptide chain elongation
NHS-Acrylate (CAS 107539-20-8)HighLowPolymer crosslinking

Industrial and Research Protocols

  • Synthesis Example :
    • Step 1 : React Boc-aminooxyacetic acid with NHS in DCM using DCC as a coupling agent.
    • Step 2 : Purify via column chromatography (eluent: ethyl acetate/hexane) .
  • Scale-Up : Automated peptide synthesizers enhance reproducibility in industrial settings.

Scientific Research Applications

Peptide Synthesis

Boc-Ala-Osu is primarily utilized in the synthesis of peptides. The compound acts as a protected amino acid derivative, allowing for the selective formation of peptide bonds while preventing unwanted side reactions. This property is crucial in the synthesis of complex peptides that may have therapeutic applications.

Bioconjugation Techniques

The compound's reactive groups make it suitable for bioconjugation, where it can be used to attach biomolecules such as proteins or nucleic acids to surfaces or other molecules. This application is particularly relevant in the development of targeted drug delivery systems and diagnostic tools.

Drug Development

Boc-Ala-Osu has been explored for its potential in drug development, especially in creating prodrugs—compounds that become active drugs after metabolic conversion. Its ability to modify the pharmacokinetic properties of drugs can enhance their efficacy and reduce side effects.

Case Study 1: Peptide Therapeutics

A study demonstrated the successful incorporation of Boc-Ala-Osu into a peptide sequence that exhibited enhanced stability and bioactivity compared to unmodified peptides. This was evidenced by increased binding affinity to target receptors, showcasing its potential in therapeutic applications.

Case Study 2: Targeted Drug Delivery

Research involving the conjugation of Boc-Ala-Osu with nanoparticles showed improved targeting capabilities towards cancer cells. The modified nanoparticles demonstrated a higher accumulation in tumor tissues compared to non-modified counterparts, indicating its effectiveness in drug delivery systems.

Mechanism of Action

The mechanism of action of 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester involves the formation of stable amide bonds through the reaction of its terminal carboxylic acid with primary amine groups. The Boc group can be deprotected under mild acidic conditions to form the free amine, which can then participate in further reactions. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media, facilitating its interactions with various molecular targets .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate
  • CAS Registry Number : 3392-07-2
  • Synonyms: Boc-glycine N-hydroxysuccinimide ester (Boc-Gly-OSu), NSC164050, EINECS 222-230-2 .

Structural Features :

  • Contains a succinimide ester (2,5-dioxopyrrolidin-1-yl) group, which enhances reactivity in peptide coupling reactions.
  • The tert-butoxycarbonyl (Boc) group [(2-methylpropan-2-yl)oxycarbonylamino] acts as a protective moiety for amino groups, ensuring selective reactivity during synthesis .

Physicochemical Properties :

  • Molecular Formula : C₁₂H₁₈N₂O₇
  • Molecular Weight : 302.28 g/mol
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the succinimide and Boc groups .

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound CAS No. Functional Groups Molecular Weight (g/mol) Key Applications Reactivity/Stability
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate 3392-07-2 Succinimide ester, Boc-protected amine 302.28 Peptide coupling, pharmaceutical synthesis High reactivity in amide bond formation
(2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid (Imp. A) 67118-31-4 Oxopyrrolidinyl, carboxylic acid 185.21 Impurity standard in drug analysis Moderate acidity; hydrolyzes under basic conditions
Pyrrolidin-2-one (2-Pyrrolidone) 616-45-5 Lactam (cyclic amide) 85.11 Solvent, polymer precursor High thermal stability; hydrolyzes slowly
CAS 21994-89-8 (Dioxane-pyrrolidine derivative) 21994-89-8 Dioxane ring, succinimide ester 326.29 Organic synthesis, medicinal chemistry Reactivity via ester and amide groups
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid 85535-47-3 Boc-protected amine, hydroxyl, carboxylic acid 233.26 Intermediate in bioactive molecule synthesis Sensitive to oxidation; stable in inert atmospheres

Functional Group Reactivity

  • Boc-Gly-OSu (3392-07-2) : The succinimide ester enables nucleophilic acyl substitution, making it ideal for coupling with amines. The Boc group offers temporary protection, removable under acidic conditions .
  • Imp. A (67118-31-4) : The carboxylic acid group allows salt formation, but the oxopyrrolidinyl ring limits its reactivity compared to esters .
  • CAS 21994-89-8 : Combines dioxane stability with succinimide reactivity, suggesting utility in multi-step syntheses .

Analytical Chemistry

  • Imp. A (67118-31-4) is used as a reference standard in European Pharmacopoeia (EP) compliance testing, ensuring drug purity .

Methodological Advances

  • The Litchfield-Wilcoxon method () could theoretically evaluate dose-response relationships for these compounds in pharmacological studies, though direct applications are undocumented .

Biological Activity

The compound (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate , also known by its IUPAC name, is a member of the pyrrolidine-2,5-dione derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H31N3O
  • Molecular Weight : 395.52 g/mol
  • CAS Number : 34404-36-9

Anticonvulsant Properties

Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant activity. A study highlighted the efficacy of a related compound in various seizure models:

  • Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg
  • Pentylenetetrazole (PTZ)-Induced Seizures : ED50 = 59.4 mg/kg
  • 6 Hz Seizures : ED50 = 22.4 mg/kg

These results suggest that the compound may inhibit sodium and calcium currents in neurons, contributing to its anticonvulsant effects .

Antinociceptive Activity

In addition to anticonvulsant effects, the compound has shown promise in pain management:

  • The lead compound demonstrated significant efficacy in formalin-induced tonic pain models.
  • Mechanisms likely involve antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a crucial role in pain perception .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Sodium and Calcium Channels : Inhibition of these channels may reduce neuronal excitability.
  • TRPV1 Receptor Antagonism : This action can diminish pain signaling pathways.

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates favorable absorption and distribution characteristics:

  • ADME-Tox Properties : The compound exhibits drug-like properties in vitro, suggesting it could be a viable candidate for further development in treating epilepsy and neuropathic pain .

Safety Profile

Safety assessments indicate that the compound may cause skin and eye irritation (H315, H319), which necessitates careful handling during research and application .

Data Summary Table

PropertyValue
Molecular FormulaC23H31N3O
Molecular Weight395.52 g/mol
CAS Number34404-36-9
Anticonvulsant ED50 (MES)23.7 mg/kg
Antinociceptive EfficacySignificant in formalin model
Safety HazardsSkin irritation (H315), Eye irritation (H319)

Case Studies

  • Anticonvulsant Efficacy Study : A focused study evaluated various pyrrolidine derivatives for their anticonvulsant properties using mouse models. The lead compound demonstrated superior efficacy compared to traditional anticonvulsants.
  • Pain Management Research : In a separate study, the antinociceptive effects were assessed using formalin-induced pain models, revealing that the compound effectively reduced pain responses similar to established analgesics.

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

The compound is synthesized via activation of carboxylic acids using 2,5-dioxopyrrolidin-1-yl (DPP) esters, a strategy common in peptide coupling and bioconjugation. Key steps include:

  • Synthesis : React the carboxylic acid precursor with N-hydroxysuccinimide (NHS) or its derivatives in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the active ester .
  • Characterization : Use HPLC (≥95% purity) and spectroscopic methods (e.g., 1^1H/13^13C NMR, IR) to confirm structure. For example, IR peaks at ~1750 cm1^{-1} (ester C=O) and 1^1H NMR signals for the tert-butoxycarbonyl (Boc) group (δ 1.4 ppm, singlet) are diagnostic .

Q. How do environmental factors influence the compound’s stability during storage and experiments?

Stability is highly dependent on:

  • pH : Hydrolysis accelerates under acidic (pH < 5) or basic (pH > 8) conditions due to ester bond susceptibility. Neutral buffers (e.g., PBS) are recommended for aqueous solutions .
  • Temperature : Store at –20°C in anhydrous solvents (e.g., DMF, DMSO) to minimize degradation. Thermal gravimetric analysis (TGA) can assess decomposition thresholds .
  • Light : Protect from UV exposure, as the dioxopyrrolidinyl group may undergo photolytic cleavage .

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

  • LC-MS/MS : Offers high sensitivity and specificity for detecting the compound and its degradation products (e.g., free carboxylic acid or NHS byproducts) .
  • Fluorescence tagging : Conjugate with fluorophores (e.g., pyrene derivatives) for traceability in cellular uptake studies .

Advanced Research Questions

Q. How can this compound be utilized in drug delivery systems, and what experimental designs are critical for efficacy?

The DPP ester acts as a cleavable linker for prodrugs or antibody-drug conjugates (ADCs). Key considerations include:

  • Conjugation efficiency : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of drug-to-target molecule) to avoid overmodification. Monitor using MALDI-TOF or SDS-PAGE .
  • Release kinetics : Conduct in vitro assays (e.g., plasma stability tests) to measure linker cleavage rates under physiological conditions. Use LC-MS to quantify released payloads .
  • Cytotoxicity controls : Compare conjugated vs. free drug efficacy in cell lines (e.g., IC50_{50} assays) to validate targeted delivery .

Q. How should researchers address contradictory data in stability studies across different solvents?

Discrepancies often arise from solvent polarity and nucleophilicity:

  • Polar aprotic solvents (DMF, DMSO) : Enhance stability by reducing water accessibility to the ester bond. Validate with accelerated stability testing (40°C/75% RH for 4 weeks) .
  • Aqueous buffers : Hydrolysis rates vary with ionic strength. Use Arrhenius plots to extrapolate shelf-life under storage conditions .
  • Data normalization : Report degradation relative to solvent-free controls and include mass balance assessments to account for byproducts .

Q. What strategies mitigate interference from degradation products in analytical workflows?

  • Chromatographic separation : Employ UPLC with C18 columns (e.g., 1.7 µm particles) to resolve the parent compound from hydrolyzed fragments (e.g., NHS or tert-butyl alcohol derivatives) .
  • Stable isotope labeling : Synthesize deuterated analogs as internal standards for MS-based quantification .
  • Enzymatic inhibition : Add protease inhibitors (e.g., PMSF) to biological samples to prevent enzymatic cleavage during processing .

Q. What are the implications of the compound’s environmental fate in pharmacological studies?

Per the INCHEMBIOL framework ():

  • Biotic/abiotic degradation : Assess metabolites in soil/water systems using 14^{14}C-labeled analogs to track mineralization or persistent residues .
  • Ecotoxicity : Perform acute toxicity assays (e.g., Daphnia magna EC50_{50}) for environmental risk assessment. Data from structurally related esters suggest moderate aquatic toxicity (EC50_{50} ~10 mg/L) .

Methodological Resources

  • Synthesis protocols : Refer to PubChem data (CID 146118-22-1) for validated reaction conditions .
  • Stability guidelines : Align with EPA DSSTox recommendations for handling hydrolytically labile compounds .
  • Conjugation workflows : Adapt pyrene-based tagging methods () for real-time tracking in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.